![molecular formula C21H27ClN6O3 B2756241 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-51-0](/img/structure/B2756241.png)
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with piperazine moieties are common in pharmaceuticals and agrochemicals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of 1,2,4-triazole derivatives with piperazine moiety can be accomplished through a Mannich reaction .Molecular Structure Analysis
The structure of similar compounds is usually confirmed by various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve multi-step procedures . The specific reactions would depend on the exact structure of the compound.Aplicaciones Científicas De Investigación
Antihistaminic Activity
The compound has been evaluated for its antihistaminic activity, showing promising results in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models. This suggests its potential application in the development of new antihistamines with improved efficacy and specificity (Pascal et al., 1985).
Cardiovascular Activity
Research indicates the compound's significant role in cardiovascular health, where derivatives have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities. This highlights its potential in creating novel treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antiasthmatic Agents
The development of xanthene derivatives for their antiasthmatic activity has been explored, with the compound serving as a base for synthesizing potential phosphodiesterase 3 inhibitors, indicating its application in developing new anti-asthmatic drugs (Bhatia et al., 2016).
Serotonin Receptor Affinity
A series of derivatives have been designed to target serotonin receptors, demonstrating potential psychotropic activity. This suggests the compound's utility in creating treatments for mental health disorders by modulating serotonin receptor activity (Chłoń-Rzepa et al., 2013).
Antifungal Potential
The compound has been identified for its potential antifungal activity, with solubility and partitioning processes in biologically relevant solvents being extensively studied. This opens avenues for its application in developing antifungal treatments (Volkova et al., 2020).
Propiedades
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(7-4-12-29)17(23-19)14-26-8-10-27(11-9-26)16-6-3-5-15(22)13-16/h3,5-6,13,29H,4,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWKUWYGUHYCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.